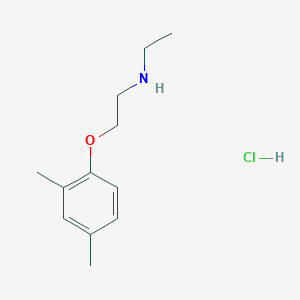

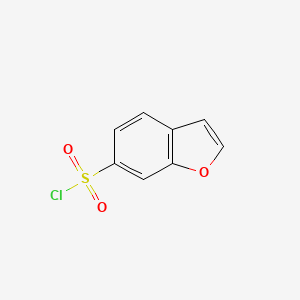

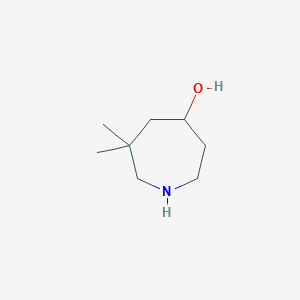

1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of “1-(1-Adamantyl)ethylamine hydrochloride” has been reported in literature . The process involves the preparation of an intermediate N-(1-adamantyl)-acetamide through a Ritter-type reaction starting with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid . This intermediate is then deacetylated to afford 1-amino-adamantane, and the salt formed with anhydrous HCl gives the final product .

Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives have been studied extensively . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Transformations

Research on tetrahydropyridines, including compounds related to 1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, has led to the development of new synthetic methodologies and chemical transformations. For instance, the synthesis of tetrahydropyridines through the reactions of pyridine N-oxide with mercaptans has been explored, yielding a new series of compounds with potential applications in medicinal chemistry and material science Kokosa, Bauer, & Egan, 1976. Moreover, the study on transformations of 1-[2-(Adamantan-1-yl)-2-hydroxyethyl]-1,2,3,6-tetrahydropyridines by trifluoromethanesulfonic acid has revealed new pathways for intramolecular cyclization and the formation of novel structures Shadrikova, Golovin, Rybakov, & Klimochkin, 2020.

Neuroprotective and Antioxidant Properties

Investigations into the antioxidant and neuroprotective properties of aminoadamantane derivatives have shown promising results. New analogues of the antiparkinsonian drug 1-aminoadamantane have been synthesized, displaying higher antioxidative capacity and potential applications in treating neurodegenerative disorders Skolimowski, Kochman, Gebicka, & Metodiewa, 2003.

Material Science Applications

The synthesis and characterization of new polyamide-imides containing pendent adamantyl groups demonstrate the compound's relevance in material science. These polymers, prepared through the polycondensation of a new diimide-dicarboxylic acid and various aromatic diamines, exhibit excellent thermal stability and mechanical properties, indicating potential uses in high-performance materials Liaw & Liaw, 2001.

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have shown significant antimicrobial and anti-inflammatory activities. These compounds, derived from 1-adamantanecarbonyl chloride, exhibit potent activity against a range of bacteria and have demonstrated dose-dependent anti-inflammatory effects in vivo Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, & El-Emam, 2007.

Safety And Hazards

Future Directions

Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is one of the most important and promising lines . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name |

1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N.ClH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2,13-15H,3-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJYZUHPLYGQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)